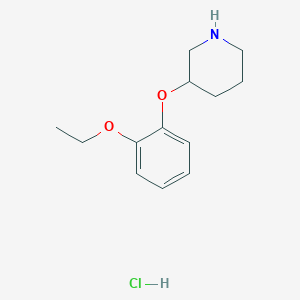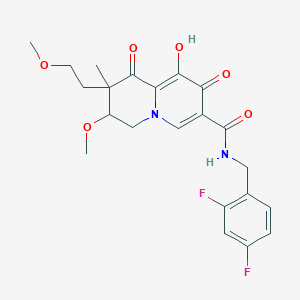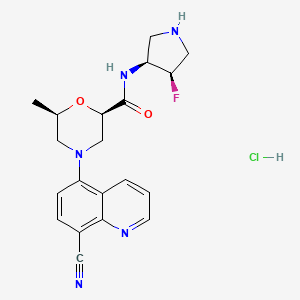![molecular formula C10H3BrClFN2OS B1495128 5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine CAS No. 1799610-97-1](/img/structure/B1495128.png)
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
Descripción general
Descripción
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with a five-membered ring structure. The compound has a variety of applications in drug discovery, medicinal chemistry, and materials science. The compound was first reported in 1999 and has since been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects in various studies.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and tumorigenesis. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, it has been found to inhibit the activity of certain enzymes, such as COX-2 and NF-κB, which are involved in the regulation of inflammatory and immune responses. Furthermore, it has been found to possess antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine in lab experiments is its low cost and availability. Furthermore, the compound is relatively stable and can be stored for long periods of time. However, the compound is highly toxic and should be handled with care in the laboratory. In addition, the compound has limited solubility in water and is not soluble in most organic solvents.
Direcciones Futuras
The potential applications of 5-bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine are still being explored. Future research may focus on the development of new formulations and delivery systems for the compound, as well as its potential use in combination with other drugs. Additionally, further investigations into the compound's mechanism of action and its potential uses in other therapeutic areas may also be explored. Finally, further studies may also focus on the compound's potential use as an adjuvant or in combination with other agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In particular, it has been used in the treatment of prostate cancer, colorectal cancer, and multiple myeloma. Furthermore, it has been studied for its potential use as an anti-diabetic agent, an antioxidant, and as an agent for improving cognitive function. In addition, the compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation. Additionally, this compound can bind to specific receptor proteins, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to the active sites of target enzymes, thereby inhibiting their catalytic activity. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to the inhibition or activation of specific signaling pathways, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent alterations in gene expression. In vivo studies have demonstrated that the compound can have long-lasting effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects. These findings highlight the importance of dose optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolites formed during these processes can have different biological activities and may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. For example, phosphorylation and ubiquitination can influence the localization and stability of the compound within the cell. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClFN2OS/c11-7-6-9(12)14-3-15-10(6)17-8(7)4-1-2-5(13)16-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAPNYAYMNZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)F)C2=C(C3=C(S2)N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



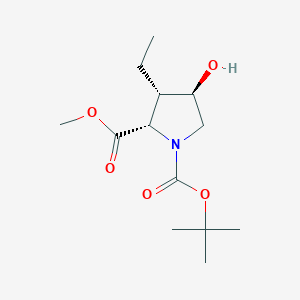
![[2-Methoxy-6-(methylsulfanyl)phenyl]methanol](/img/structure/B1495047.png)

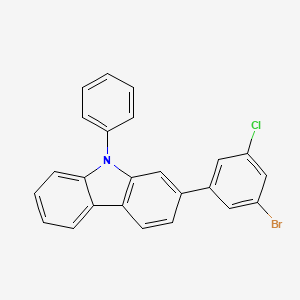

![6-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495056.png)

![9-Bromo-5,5-dimethyl-5H-naphtho[3,2,1-de]anthracene](/img/structure/B1495080.png)


![2-Pyridin-3-yl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1495092.png)
